4-Iodopyridin-2-amine chemical properties
4-Iodopyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Iodopyridin-2-amine
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Iodopyridin-2-amine, a key intermediate in the development of novel pharmaceuticals and functional materials. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
4-Iodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H5IN2.[1][2] It presents as a solid at room temperature, typically with no distinct color or odor.[1] The compound has limited solubility in water and should be stored in a cool, dry place or under refrigeration.[1][3]
Table 1: Physicochemical Data for 4-Iodopyridin-2-amine
| Property | Value | Source(s) |
| IUPAC Name | 4-iodopyridin-2-amine | [4] |
| Synonyms | 2-Amino-4-iodopyridine, 4-Iodo-2-aminopyridine | [2][4] |
| CAS Number | 552331-00-7 | [1][5] |
| Molecular Formula | C5H5IN2 | [1][5] |
| Molecular Weight | 220.01 g/mol | [5] |
| Appearance | Solid | [1][4] |
| Purity | Commonly available at 97% | [3][4] |
| Predicted pKa | 5.92 ± 0.11 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Monoisotopic Mass | 219.94975 Da | [1] |
Spectroscopic Characterization
While specific spectra for 4-Iodopyridin-2-amine are not widely published, its structural features suggest characteristic spectroscopic signatures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing iodo group. Protons on carbons adjacent to the nitrogen atom will typically appear in the downfield region of the spectrum.[6] The amine protons will likely appear as a broad singlet.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the iodine will be significantly shifted downfield. Carbons bonded to the nitrogen of the amino group are expected in the 10-65 ppm range.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Iodopyridin-2-amine, as a primary amine, is expected to exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7] An N-H bending vibration should be observable around 1580-1650 cm⁻¹.[7] The C-N stretching for an aromatic amine is typically a strong band in the 1250-1335 cm⁻¹ region.[7]
-
Mass Spectrometry: In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 220.[8] Common fragmentation patterns for halogenated aromatic compounds would be anticipated.[9]
Experimental Protocols
Synthesis of 4-Iodopyridin-2-amine
A plausible synthetic route for 4-Iodopyridin-2-amine involves the direct iodination of 2-aminopyridine. The following is a generalized protocol based on similar reactions.[10]
Materials:
-
2-Aminopyridine
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in glacial acetic acid under a nitrogen atmosphere.
-
Add iodine monochloride dropwise to the solution.
-
Heat the reaction mixture at 70°C and stir for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10]
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases.[10]
-
Add water and extract the aqueous layer multiple times with ethyl acetate.[10]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Caption: Synthetic workflow for 4-Iodopyridin-2-amine.
Purification
The crude 4-Iodopyridin-2-amine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[10] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol and hexanes.[11]
Characterization
The identity and purity of the synthesized 4-Iodopyridin-2-amine should be confirmed through a combination of analytical techniques.
Caption: Workflow for the characterization of 4-Iodopyridin-2-amine.
Reactivity and Applications
4-Iodopyridin-2-amine is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups.[1]
-
Nucleophilic Aromatic Substitution: The iodine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, as this position is activated by the ring nitrogen.[12] This allows for the introduction of various nucleophiles.
-
Cross-Coupling Reactions: The iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[13] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.
-
Amine Group Reactivity: The 2-amino group can be derivatized through reactions such as acylation, alkylation, and diazotization, providing further avenues for molecular diversification.
The versatile reactivity of 4-Iodopyridin-2-amine makes it a crucial intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[13][14] Derivatives of aminopyridines have shown biological activities, including use in the treatment of ulcers and as kinase inhibitors.[14]
Caption: A potential synthetic application of 4-Iodopyridin-2-amine.
Safety Information
Conclusion
4-Iodopyridin-2-amine is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its well-defined chemical properties and reactivity allow for the construction of diverse and complex molecular architectures, making it a valuable tool for researchers and drug development professionals.
References
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- 9. benchchem.com [benchchem.com]
- 10. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
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- 14. Page loading... [wap.guidechem.com]
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